DL-TBOA
DL-TBOA
DL-TBOA is an inhibitor of excitatory amino acid transporters (EAATs), with IC50 values of 67 and 5.5 μM for glutamate uptake in COS-1 cells expressing human EAAT1 and EAAT2, respectively. It inhibits inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes (Ki = 4.4 μM) and by L-glutamate in EAAT5-expressing oocytes (Ki = 3.2 μM) voltage-clamped at -60 mV. In vivo, DL-TBOA (500 μM, intrahippocampal perfusion) increases extracellular aspartate, glutamate, and alanine levels in rat hippocampus. Intrahippocampal injection of DL-TBOA increases lesion volume in the rat CA1 region in a dose-dependent manner and induces hyperexcitability, wet-dog shakes, salivation, forelimb myoclonus, limbic seizures, and epileptic EEG discharges at a dose of 25 nmol. DL-TBOA (5 and 10 μg, intrathecal) induces antinociception in the second phase of the formalin test in rats when administered 10 minutes prior to formalin.
DL-TBOA is an inhibitor of excitatory amino acid transporters (EAATs).
DL-TBOA is an inhibitor of excitatory amino acid transporters (EAATs).
Brand Name:
Vulcanchem
CAS No.:
205309-81-5
VCID:
VC0526392
InChI:
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O
Molecular Formula:
C11H13NO5
Molecular Weight:
239.227
DL-TBOA
CAS No.: 205309-81-5
Cat. No.: VC0526392
Molecular Formula: C11H13NO5
Molecular Weight: 239.227
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Description | DL-TBOA is an inhibitor of excitatory amino acid transporters (EAATs), with IC50 values of 67 and 5.5 μM for glutamate uptake in COS-1 cells expressing human EAAT1 and EAAT2, respectively. It inhibits inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes (Ki = 4.4 μM) and by L-glutamate in EAAT5-expressing oocytes (Ki = 3.2 μM) voltage-clamped at -60 mV. In vivo, DL-TBOA (500 μM, intrahippocampal perfusion) increases extracellular aspartate, glutamate, and alanine levels in rat hippocampus. Intrahippocampal injection of DL-TBOA increases lesion volume in the rat CA1 region in a dose-dependent manner and induces hyperexcitability, wet-dog shakes, salivation, forelimb myoclonus, limbic seizures, and epileptic EEG discharges at a dose of 25 nmol. DL-TBOA (5 and 10 μg, intrathecal) induces antinociception in the second phase of the formalin test in rats when administered 10 minutes prior to formalin. DL-TBOA is an inhibitor of excitatory amino acid transporters (EAATs). |
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CAS No. | 205309-81-5 |
Molecular Formula | C11H13NO5 |
Molecular Weight | 239.227 |
IUPAC Name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |
Standard InChI | InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |
Standard InChI Key | BYOBCYXURWDEDS-RKDXNWHRSA-N |
SMILES | C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
Appearance | Solid powder |
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